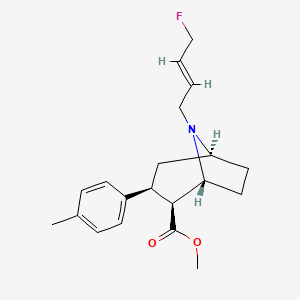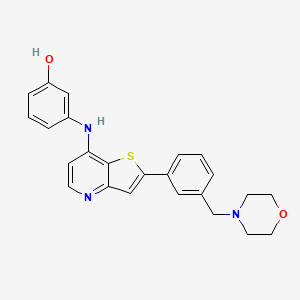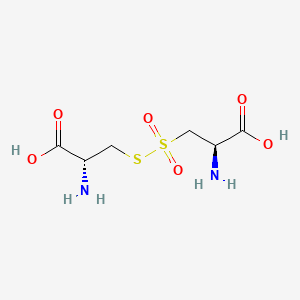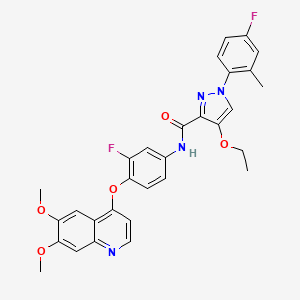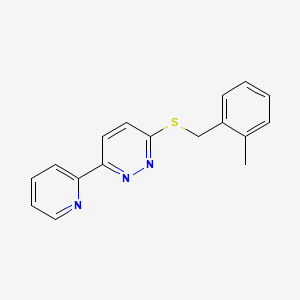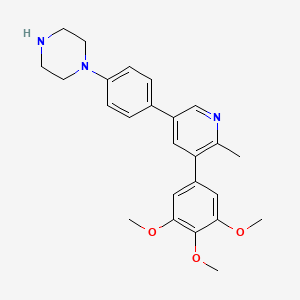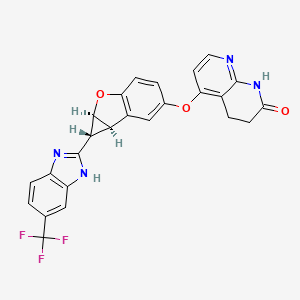
lifirafenib
描述
准备方法
The synthesis of lifirafenib involves multiple steps, including the formation of a fused tricyclic benzoimidazole structure. The synthetic route typically includes the following steps:
Formation of the benzoimidazole core: This involves the cyclization of an appropriate precursor under acidic conditions.
Introduction of the trifluoromethyl group: This step is achieved through a nucleophilic substitution reaction.
Formation of the cyclopropane ring: This is done via a cyclopropanation reaction using a suitable reagent.
Final coupling and purification: The final product is obtained through coupling reactions and subsequent purification steps.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
lifirafenib undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Coupling reactions: These are used in the final steps of its synthesis to couple different fragments of the molecule.
Common reagents and conditions used in these reactions include strong acids for cyclization, nucleophiles for substitution, and specific catalysts for coupling reactions. The major products formed from these reactions are intermediates that lead to the final active compound, this compound.
科学研究应用
lifirafenib has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying kinase inhibitors and their synthesis.
Biology: It is used to investigate the biological pathways involving RAF kinases and EGFR.
Medicine: this compound is being studied for its potential to treat various cancers, particularly those with BRAF V600E mutations.
Industry: The compound is of interest for pharmaceutical companies developing targeted cancer therapies.
作用机制
lifirafenib exerts its effects by inhibiting the activity of RAF kinases and EGFR. It binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling through the MAPK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF V600E mutations . The molecular targets and pathways involved include the RAS-RAF-MEK-ERK kinase cascade, which plays a crucial role in cell proliferation and survival .
相似化合物的比较
lifirafenib is unique in its dual inhibition of RAF kinases and EGFR. Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Dabrafenib: Another BRAF inhibitor with similar applications.
Encorafenib: A BRAF inhibitor with a different chemical structure but similar mechanism of action.
Trametinib: A MEK inhibitor often used in combination with BRAF inhibitors.
Compared to these compounds, this compound offers the advantage of targeting both RAF kinases and EGFR, potentially overcoming resistance mechanisms seen with single-target inhibitors .
属性
IUPAC Name |
5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFFVZQXSRKHBM-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446090-79-4 | |
| Record name | Lifirafenib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446090794 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lifirafenib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14773 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LIFIRAFENIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8762XZS5ZF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide;(Z)-but-2-enedioic acid](/img/structure/B608490.png)

